Ethyl 3-amino-4-chloro-2-nitrobenzoate
Description
Significance of Multifunctional Aromatic Esters in Synthetic Chemistry
Multifunctional aromatic esters are organic compounds that feature an aromatic ring and an ester group, along with several other functional groups. This combination of features makes them exceptionally valuable in synthetic chemistry. Aromatic esters serve as crucial intermediates in the creation of a wide range of commercially important products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.comijrar.org
Their utility stems from the diverse reactions they can undergo. The ester group can be hydrolyzed to form carboxylic acids or reduced to alcohols, while the aromatic ring can participate in electrophilic substitution reactions. numberanalytics.comnumberanalytics.com The presence of additional functional groups further expands their synthetic potential, allowing for the construction of complex molecular architectures. Aromatic esters are known for their thermal and hydrolytic stability and their ability to resist oxidation, which are desirable properties in many applications. zslubes.com The strategic placement of different functional groups on the aromatic ring allows chemists to fine-tune the molecule's reactivity and properties, making these compounds essential building blocks in modern organic synthesis. mdpi.com
Overview of Halogen, Amino, and Nitro Substituted Aromatic Systems
The properties and reactivity of an aromatic system are significantly influenced by the nature of its substituents. Halogen, amino, and nitro groups are common substituents that impart distinct electronic effects on the aromatic ring. researchgate.net
Amino (-NH₂) Group: The amino group is a powerful activating group in electrophilic aromatic substitution. rsc.org It donates electron density to the aromatic ring through resonance, making the ortho and para positions more susceptible to attack by electrophiles. rsc.org
Nitro (-NO₂) Group: In contrast, the nitro group is a strong deactivating group. nih.govsurendranatheveningcollege.com It withdraws electron density from the aromatic ring through both inductive and resonance effects. nih.govresearchgate.net This deactivation makes electrophilic substitution more difficult and directs incoming electrophiles to the meta position. nih.gov The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic attack. surendranatheveningcollege.com
Halogen (-Cl, -Br, -F, -I) Group: Halogens exhibit a dual electronic effect. They are deactivating through their inductive electron-withdrawing effect but are ortho-, para-directing due to their ability to donate electron density through resonance.
Rationale for Comprehensive Investigation of Ethyl 3-amino-4-chloro-2-nitrobenzoate
This compound is a compound of significant interest due to its unique substitution pattern. The benzene (B151609) ring is functionalized with four different groups: an ethyl ester, an amino group, a chloro group, and a nitro group. This specific arrangement of an activating group (amino), a deactivating and ortho-, para-directing group (chloro), and a strong deactivating group (nitro) creates a complex electronic environment that can be exploited for selective chemical transformations.
The compound serves as a versatile synthetic intermediate. The nitro group can be reduced to an amino group, which can then be diazotized to introduce a wide variety of other functionalities. surendranatheveningcollege.comorgsyn.org The existing amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to other derivatives. The chlorine atom can also be replaced through nucleophilic aromatic substitution reactions. This high degree of functionality makes this compound a valuable precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1277132-56-5 |
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol sigmaaldrich.com |
| Physical Form | Solid |
| Boiling Point | 361.2 ± 37.0 °C at 760 mmHg |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBZFACGPUTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 3 Amino 4 Chloro 2 Nitrobenzoate
Retrosynthetic Analysis of Ethyl 3-amino-4-chloro-2-nitrobenzoate
A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the ester linkage and the aromatic substituent bonds. The primary disconnection breaks the ester bond, leading to 3-amino-4-chloro-2-nitrobenzoic acid and ethanol (B145695). This identifies the corresponding benzoic acid derivative as a key precursor.
Further disconnection of the functional groups on the aromatic ring points to simpler starting materials. The amino and nitro groups can be conceptually removed, leading back to 4-chlorobenzoic acid. This suggests a synthetic strategy that involves the sequential introduction of the nitro and amino groups onto a 4-chlorobenzoic acid framework, followed by esterification. The order of these transformations is critical to ensure the correct regiochemistry of the final product.
Classical Synthetic Approaches
The synthesis of this compound is typically achieved through a multi-step process that leverages well-established organic reactions. The primary starting material for many routes is a substituted benzoic acid, which undergoes esterification and nitration.
Esterification of Substituted Benzoic Acids
The formation of the ethyl ester is a crucial step in the synthesis. This can be accomplished through several methods, with direct esterification and acid chloride-mediated esterification being common choices.
Direct esterification, also known as Fischer esterification, involves reacting the corresponding carboxylic acid, 3-amino-4-chloro-2-nitrobenzoic acid, with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and often an excess of ethanol is used to drive the reaction towards the product. masterorganicchemistry.com For instance, the synthesis of ethyl 4-chloro-3-nitrobenzoate is achieved by suspending 4-chloro-3-nitrobenzoic acid in ethanol, followed by the slow addition of concentrated sulfuric acid and heating the mixture under reflux. nih.gov A similar principle can be applied to the synthesis of other substituted benzoates. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is carried out by reacting 4-amino-3-nitrobenzoic acid with neat methanol (B129727) and a catalytic amount of sulfuric acid. bond.edu.au
An alternative and often higher-yielding method involves the conversion of the carboxylic acid to a more reactive acid chloride. This is typically achieved by treating the substituted benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comgoogle.com The resulting acid chloride is then reacted with ethanol to form the ethyl ester. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions. For example, a synthetic method for N-methyl-4-(methylamino)-3-nitrobenzamide involves the acylation of 4-methylamino-3-nitrobenzoic acid with thionyl chloride to produce the corresponding acid chloride. google.com Similarly, the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate can involve the reaction of the corresponding carboxylic acid with thionyl chloride, followed by the addition of ethanol. google.com
Introduction of Nitro Group: Aromatic Nitration Studies
The introduction of the nitro group onto the aromatic ring is a key step that requires careful control of reaction conditions to achieve the desired regiochemistry.
The position of the nitro group in this compound is critical. The directing effects of the substituents already present on the benzene (B151609) ring govern the regioselectivity of the nitration reaction. Starting with a precursor like 3-amino-4-chlorobenzoic acid, the amino group is a strong activating ortho-, para-director, while the chloro and carboxylic acid groups are deactivating meta-directors.
The nitration of 4-chlorobenzoic acid derivatives is a common strategy. The chloro group directs nitration to the meta position, resulting in the formation of 4-chloro-3-nitrobenzoic acid. Subsequent reduction of the nitro group to an amino group, followed by another nitration, could be a potential, though complex, route. The directing effects of multiple substituents must be carefully considered to predict and control the position of the incoming nitro group. For instance, in the nitration of 2-((4-chlorophenyl)amino)benzoic acid, the chloro substituent at the 4-position directs nitration to the 2-position.
| Reaction Step | Reagents and Conditions | Key Transformation |
| Esterification | Ethanol, Acid Catalyst (e.g., H₂SO₄), Reflux | Conversion of a substituted benzoic acid to its corresponding ethyl ester. nih.gov |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Conversion of a carboxylic acid to a more reactive acid chloride. google.comgoogle.com |
| Esterification via Acid Chloride | Acid Chloride, Ethanol | Formation of the ethyl ester from the acid chloride. google.com |
| Aromatic Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group onto the aromatic ring. |
Mechanistic Aspects of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental mechanism for functionalizing aromatic rings. The synthesis of a precursor to the target molecule typically begins with an EAS reaction, such as nitration, on a less substituted benzene derivative. The mechanism proceeds in two principal steps:
Attack of the Electrophile : The aromatic π-electron system acts as a nucleophile, attacking a strong electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the substituted product. youtube.com
In the context of synthesizing a nitrobenzoate, nitration is a key initial step. The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid. researchgate.net
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is then attacked by the benzene ring. The regioselectivity of this and subsequent substitutions is governed by the directing effects of the substituents already present on the ring. Activating groups, which donate electron density, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, direct to the meta position (with the exception of halogens, which are deactivating ortho, para-directors). youtube.comlibretexts.org For instance, an ester group (-COOEt) is a deactivating, meta-directing group. Therefore, nitration of ethyl benzoate (B1203000) would predominantly yield ethyl 3-nitrobenzoate.
Introduction of Amino Group: Reduction of Nitro Precursors
The amino group in the target molecule is almost universally introduced by the reduction of a corresponding nitro group. The conversion of an aromatic nitro compound to an aniline (B41778) is a robust and widely used transformation in organic synthesis. orgoreview.com Several methods are available, each with distinct advantages regarding chemoselectivity, cost, and reaction conditions.
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. commonorganicchemistry.com Palladium on carbon (Pd/C) is the most common catalyst for this transformation, where gaseous hydrogen (H₂) is the reductant. wikipedia.org The reaction is heterogeneous, occurring on the surface of the palladium metal.
The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the oxygen atoms of the nitro group, which is subsequently eliminated as water, ultimately yielding the amine. masterorganicchemistry.com This method is often preferred for its high yields and the clean nature of the reaction, as the only byproduct is water and the catalyst can be recovered by simple filtration. researchgate.net However, a significant drawback is the catalyst's ability to reduce other functional groups, such as alkenes, alkynes, and some benzylic groups, which can be a limitation depending on the substrate. commonorganicchemistry.comwikipedia.org
| Substrate Example | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Yield (%) |
| Nitrobenzene | 3 wt% Pd/C | H₂ | Methanol | 30-70 | 2-4 MPa | >95% |
| o-Nitroaniline | Pd/C | H₂ | Ethanol | 25 | 1 atm | ~100% |
| Ethyl 4-nitrobenzoate (B1230335) | 10% Pd/C | H₂ | Methanol/Ethanol | 20 | 60 psi | 88% |
| p-Nitrophenol | Pd/Graphene | NaBH₄/H₂O | Water | RT | 1 atm | >99% |
This table presents typical conditions for the reduction of various nitroarenes using palladium-based catalysts, compiled from multiple research findings. researchgate.netrsc.org
The reduction of nitroarenes can also be achieved using stoichiometric metals, a classic method known as the Béchamp reduction, which traditionally uses iron in acidic media. orgoreview.comwikipedia.org Zinc metal is another effective reductant that can be used under acidic, neutral, or basic conditions. commonorganicchemistry.com
When zinc is used in an alkaline medium, such as with sodium hydroxide (B78521), the reaction proceeds via electron transfer from the metal. The specific products can vary with reaction conditions. While the primary amine is the target, alkaline conditions can sometimes favor the formation of condensation products like azo (R-N=N-R) or hydrazo (R-NH-NH-R) compounds, especially if the reduction is not driven to completion. wikipedia.orgchemeurope.com A historical patent describes the reduction of nitro compounds to hydrazo compounds using zinc and caustic alkali (sodium hydroxide) in an organic solvent, where the amount of alkali is limited. google.com Complete reduction to the aniline can be achieved, but careful control of stoichiometry and conditions is necessary.
The general mechanism involves the zinc metal acting as an electron donor. In aqueous base, zincate ions are formed. The nitro group is reduced stepwise through nitroso and hydroxylamine (B1172632) intermediates before reaching the amine. wikipedia.org
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
This method is advantageous as it is inexpensive and can tolerate functional groups that might be sensitive to catalytic hydrogenation. rsc.orgrsc.org
Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation with gaseous H₂, avoiding the need for high-pressure equipment. scribd.com In this technique, hydrogen is generated in situ from a hydrogen donor molecule in the presence of a catalyst, which is often Pd/C.
Common hydrogen donors include:
Formic acid (HCOOH) researchgate.netmdpi.com
Ammonium (B1175870) formate (B1220265) (HCOONH₄)
Hydrazine (B178648) (N₂H₄)
When formic acid is used, it decomposes on the catalyst surface to produce hydrogen and carbon dioxide. scribd.com This method is highly effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like halogens, carbonyls, and nitriles. rsc.org The reactions are typically run at or slightly above room temperature and are known for their high yields and selectivity.
| Substrate | Catalyst | H-Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitroanisole | MMIO-Fe | HCOOH | Ethanol | 70 | 0.67 | 95% |
| 4-Chloronitrobenzene | Pd/ZrP | HCOOH | Dioxane | 80 | 1 | >99% |
| Nitrobenzene | Pd/C | HCOONH₄ | Methanol | RT | 0.5 | 98% |
| 3-Nitrobenzonitrile | Pd/ZrP | HCOOH | Dioxane | 80 | 1 | >99% |
This table summarizes various transfer hydrogenation systems for the reduction of nitroarenes, demonstrating the versatility of different catalysts and hydrogen donors. rsc.orgumich.edu
Introduction of Chloro Group: Halogenation Strategies
The introduction of a chlorine atom onto the aromatic ring is typically accomplished via electrophilic aromatic substitution. For this, a potent electrophile, notionally "Cl⁺", is required. This is generated by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). docbrown.info
Cl₂ + FeCl₃ ⇌ Cl⁺ [FeCl₄]⁻
The catalyst polarizes the Cl-Cl bond, creating a sufficiently strong electrophile to be attacked by the aromatic ring. The regiochemical outcome of the chlorination is determined by the directing effects of the substituents already present. youtube.comresearchgate.net In a potential synthesis of this compound, chlorination might be performed on a precursor like ethyl 3-amino-2-nitrobenzoate. In this case, the amino group (-NH₂) is a powerful activating ortho, para-director, while the nitro (-NO₂) and ester (-COOEt) groups are deactivating meta-directors. The activating amino group would dominate, directing the incoming chlorine electrophile to its ortho and para positions. Introduction of chlorine at the C4 position would be ortho to the amino group, making this a plausible synthetic step.
Nucleophilic Aromatic Substitution on Chlorinated Precursors
While EAS involves the attack of an electrophile on an electron-rich aromatic ring, Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an electron-deficient ring. youtube.com This reaction is a viable strategy for introducing nucleophilic substituents, such as an amino group, onto an aromatic ring that already contains a leaving group (like a halogen) and is activated by strong electron-withdrawing groups. youtube.com
The SNAr mechanism proceeds via two steps:
Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is the rate-determining step. scranton.edu
Elimination of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored.
For this reaction to occur, one or more strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) must be positioned ortho or para to the leaving group. youtube.com These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com
In a synthetic route to the target compound, one could envision starting with a precursor like ethyl 2,4-dichloro-3-nitrobenzoate. The nitro group at C3 would activate the chloro groups at the ortho (C2 and C4) positions. Reacting this precursor with a nucleophile like ammonia (B1221849) (NH₃) could potentially lead to the substitution of one of the chlorine atoms to install an amino group. The regioselectivity of this substitution would depend on the relative activation of the two chloro positions.
Modern and Green Chemistry Approaches
Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also environmentally benign. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By utilizing microwave energy, this technique can significantly reduce reaction times, often from hours to minutes, while improving product yields and purity. ajrconline.orgscielo.org.mx The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. ajrconline.org
In the context of synthesizing benzoate esters, microwave irradiation has been successfully applied. For instance, the synthesis of ethyl 4-nitrobenzoate was achieved by irradiating the reaction mixture with microwaves (2450 MHz, 300 W) for 2 hours, demonstrating a viable alternative to conventional heating methods. scirp.org This approach offers a cleaner, faster, and more economical pathway for synthesis. ajrconline.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, uniform) |
| Reaction Time | Hours to days | Minutes to hours ajrconline.org |
| Energy Consumption | High | Low |
| Product Yield | Often moderate | Generally higher ajrconline.orgnih.gov |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
The application of ultrasound in chemical synthesis, known as sonochemistry, provides another green alternative to traditional methods. Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates.
This methodology has been shown to be highly effective, particularly in heterogeneous reactions. For the synthesis of related compounds like ethyl 4-nitrobenzoate, irradiating the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours has been reported as a successful strategy. scirp.org The benefits of this approach include excellent yields, significantly reduced reaction times, and milder reaction conditions, often allowing for the use of less toxic solvents like water. scirp.orgnanobioletters.com
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers substantial advantages for the synthesis of complex organic molecules. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. nih.gov
The enhanced heat and mass transfer in microreactors can significantly improve reaction yields and selectivity. nih.gov For a multi-step synthesis that could lead to this compound, a flow chemistry setup would enable the safe handling of nitrating agents and allow for rapid optimization of reaction conditions. The scalability of flow processes also makes it an attractive option for industrial production.
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. For the synthesis of this compound, catalytic methods can be applied to key transformation steps.
One critical step is the reduction of a nitro group to form the amine functionality. Catalytic hydrogenation is a widely used and efficient method for this transformation. For example, the reduction of ethyl 4-(methylamino)-3-nitrobenzoate to its corresponding amine was achieved with an 88% yield using 10% Palladium on carbon (Pd/C) as a catalyst under hydrogen pressure. chemicalbook.com This method is often preferred due to its high chemoselectivity and the clean nature of the reaction, where the primary byproduct is water.
For the esterification step, solid acid catalysts like natural zeolites can be employed as an environmentally friendly alternative to corrosive mineral acids like sulfuric acid. scirp.org The use of ultradispersed zeolite catalysts has been shown to be effective in the synthesis of ethyl 4-nitrobenzoate, providing good conversion and high selectivity. scirp.org
Process Optimization and Scale-Up Considerations
Optimizing reaction conditions is crucial for developing a synthetic route that is efficient, cost-effective, and suitable for large-scale production. This involves a systematic study of various reaction parameters.
The yield and purity of this compound are highly dependent on the precise control of reaction parameters. Studies on analogous syntheses provide valuable insights into optimizing these conditions.
Temperature: Temperature control is critical, particularly during nitration and esterification. In the synthesis of ethyl 4-chloro-3-nitrobenzoate, the initial esterification mixture was cooled to 273 K (0 °C) before the slow addition of sulfuric acid, followed by heating under reflux for 17 hours to drive the reaction to completion. nih.gov For the nitration step in a related synthesis, the temperature was maintained at 0-2 °C during the addition of nitric acid to control the exothermic reaction and prevent over-nitration. google.com
Solvent Effects: The choice of solvent can influence reaction rates, solubility of reagents, and product isolation. Ethanol is commonly used as both a reagent and a solvent in the Fischer esterification of benzoic acid derivatives. nih.gov Its ability to dissolve the starting material and the acidic catalyst facilitates the reaction.
Stoichiometry: The molar ratio of reactants is a key factor in maximizing yield and minimizing waste. In a patent describing the synthesis of ethyl 2, 3-dichloro-4-nitrobenzoate, specific mass ratios of the starting material to nitric acid (10:7-9) and the solid-to-liquid ratio with concentrated sulfuric acid (1:5 g/mL) were defined to optimize the nitration step. google.com Careful control of the stoichiometry of the acid catalyst in esterification is also necessary to ensure efficient conversion without promoting side reactions. nih.gov
Table 2: Optimized Reaction Parameters from Analogous Syntheses
| Parameter | Reaction Step | Compound | Condition | Source |
|---|---|---|---|---|
| Temperature | Esterification | Ethyl 4-chloro-3-nitrobenzoate | Cooled to 0 °C, then reflux for 17h | nih.gov |
| Temperature | Nitration | Ethyl 2, 3-dichloro-4-nitrobenzoate | 0-2 °C during nitric acid addition | google.com |
| Solvent | Esterification | Ethyl 4-chloro-3-nitrobenzoate | Ethanol | nih.gov |
| Stoichiometry | Nitration | Ethyl 2, 3-dichloro-4-nitrobenzoate | Mass ratio of substrate to 65% nitric acid is 10:7-9 | google.com |
| Catalyst | Hydrogenation | Ethyl 3-amino-4-(methylamino)benzoate | 10% Palladium on carbon | chemicalbook.com |
Catalyst Selection and Recycling
Commonly employed catalysts for the reduction of nitro groups to amines are noble metals such as palladium (Pd) and platinum (Pt), often supported on activated carbon (C). For instance, in the synthesis of a related compound, ethyl 3-amino-4-(methylamino)benzoate, a 10% Pd/C catalyst was used under a hydrogen atmosphere. Similarly, the reduction of other nitrobenzoate derivatives has been effectively carried out using palladium on carbon. However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, a side reaction that reduces the yield of the desired product. For example, the catalytic reduction of 2,5-dichloronitrobenzene using a palladium-on-charcoal catalyst is known to produce metachloroaniline as a dehalogenated byproduct. google.com
To mitigate dehalogenation, alternative catalysts such as Raney nickel have been investigated. In the reduction of 2,5-dichloronitrobenzene, Raney nickel showed excellent yields and product purity without significant dehydrohalogenation. google.com Other non-noble metal catalysts, including those based on cobalt, copper, and iron, are also gaining attention due to their cost-effectiveness and unique selectivity profiles. chemrxiv.org
Catalyst Recycling:
The economic and environmental viability of the synthesis of this compound is significantly enhanced by the ability to recycle the catalyst. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture.
Modern approaches to catalyst recycling focus on the immobilization of the catalyst on a support that facilitates easy recovery. One such method involves the use of magnetic nanoparticles as a core for the catalyst support. For example, palladium nanoparticles supported on a magnetic core (e.g., Fe3O4) covered with a layer of functionalized mesoporous silica (B1680970) (Fe3O4@mSiO2-Pd) have been shown to be highly effective for the hydrogenation of nitroarenes. chemrxiv.orgresearchgate.net These catalysts can be readily separated from the reaction medium using an external magnetic field, allowing for multiple cycles of reuse with minimal loss of activity. chemrxiv.orgresearchgate.net Another approach involves the use of rotating bed reactors with catalyst-containing cartridges, which allows for convenient handling, washing, and recycling of the catalyst beads without the need for filtration. spinchem.com
The following table summarizes potential catalyst systems for the synthesis of this compound, based on analogous reactions:
| Catalyst | Support | Key Advantages | Potential Challenges | Recyclability |
| Palladium (Pd) | Activated Carbon | High activity for nitro group reduction | Potential for dehalogenation | High (with proper handling) |
| Platinum (Pt) | Activated Carbon | Effective for hydrogenation | Can also induce dehalogenation | High (with proper handling) |
| Raney Nickel (Ni) | - | Lower cost, reduced dehalogenation | Pyrophoric nature, requires careful handling | Moderate to High |
| Palladium Nanoparticles | Magnetic Core (Fe3O4@mSiO2) | Excellent activity, easy magnetic separation | Higher initial cost of support | Excellent |
Impurity Profiling in Synthetic Batches
Impurity profiling is a critical aspect of process chemistry, ensuring the quality, safety, and efficacy of the final product. For this compound, potential impurities can arise from starting materials, intermediates, byproducts of the main reaction, and degradation products.
A comprehensive impurity profile would typically be established using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the primary method due to its high resolution and sensitivity. Coupled with mass spectrometry (LC-MS), it allows for the identification of unknown impurities.
Based on the likely synthetic routes, the following impurities could be anticipated in batches of this compound:
Starting Material Carryover: Unreacted starting materials, such as the corresponding dinitro or chloro-nitro precursors.
Isomeric Impurities: Positional isomers that may be present in the starting materials or formed during the synthesis.
Byproducts from Side Reactions:
Dehalogenated Impurities: As discussed in the catalyst selection, the loss of the chlorine atom is a common side reaction in the hydrogenation of halogenated nitroaromatics. This would lead to the formation of ethyl 3-amino-2-nitrobenzoate. google.com
Over-reduction Products: If the reaction is not carefully controlled, the nitro group could be further reduced, or other functional groups on the ring could be affected.
Products of Incomplete Reaction: Intermediates, such as hydroxylamino or nitroso compounds, may be present if the reduction is not complete.
Degradation Products: The stability of the final compound under various conditions (light, heat, pH) would determine the nature of any degradation impurities.
The following table outlines potential impurities and the analytical methods for their detection:
| Impurity Type | Potential Compound Name | Rationale for Presence | Primary Analytical Method |
| Dehalogenated Impurity | Ethyl 3-amino-2-nitrobenzoate | Side reaction during catalytic hydrogenation | HPLC, LC-MS |
| Starting Material | Ethyl 4-chloro-2,3-dinitrobenzoate | Incomplete reaction | HPLC, GC-MS |
| Isomeric Impurity | e.g., Ethyl 5-amino-4-chloro-2-nitrobenzoate | Impurity in starting materials | HPLC, Chiral HPLC if applicable |
| Incomplete Reduction | Ethyl 4-chloro-3-hydroxylamino-2-nitrobenzoate | Intermediate in nitro group reduction | HPLC, LC-MS |
Yield Enhancement Strategies
Maximizing the yield of this compound is a key objective in optimizing its synthesis. Several strategies can be employed to achieve this, focusing on reaction conditions, catalyst performance, and process control.
Optimization of Reaction Parameters:
Temperature and Pressure: For catalytic hydrogenations, these are critical parameters. Lower temperatures can sometimes reduce the rate of dehalogenation, while optimal hydrogen pressure ensures a sufficient rate of reaction without promoting side reactions. google.com
Solvent Selection: The choice of solvent can influence the solubility of reactants and the activity of the catalyst. Alcohols like ethanol and methanol are commonly used in these reductions.
Reaction Time: Monitoring the reaction progress is crucial to stop it at the point of maximum product formation and minimal byproduct accumulation.
Catalyst and Reagent Control:
Catalyst Loading: Using the optimal amount of catalyst is essential. Too little catalyst can lead to an incomplete reaction, while an excess may not be cost-effective and could potentially increase side reactions.
Process Intensification:
Continuous Flow Reactors: Shifting from batch to continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and safety.
Microwave-Assisted Synthesis: In some cases, microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of a related aminobenzoate derivative. google.com
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield and identify the optimal conditions.
Chemical Reactivity and Derivatization Strategies of Ethyl 3 Amino 4 Chloro 2 Nitrobenzoate
Reactions of the Amino Group
The amino group in Ethyl 3-amino-4-chloro-2-nitrobenzoate is a primary aromatic amine. Its nucleophilicity is significantly reduced by the presence of three electron-withdrawing groups on the benzene (B151609) ring: a chloro group (ortho), a nitro group (ortho), and an ethyl ester group (para). Despite this deactivation, the amino group retains sufficient reactivity to undergo several fundamental transformations.
Acylation Reactions (Amide Formation)
Primary aromatic amines readily react with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction, known as acylation, can be performed on this compound to introduce a variety of acyl groups. The reaction typically proceeds via nucleophilic substitution at the carbonyl carbon of the acylating agent. Due to the reduced nucleophilicity of the amine, the reaction is often carried out in the presence of a base, like pyridine, which serves to neutralize the HCl byproduct and drive the reaction to completion.
Commonly used acylating agents include acetyl chloride and benzoyl chloride, which would yield the corresponding N-acetyl and N-benzoyl derivatives, respectively. This transformation is a robust method for protecting the amino group or for introducing new functionalities into the molecule.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl Chloride | Ethyl 3-(acetylamino)-4-chloro-2-nitrobenzoate |
| Benzoyl Chloride | Ethyl 3-(benzoylamino)-4-chloro-2-nitrobenzoate |
Alkylation Reactions
The amino group can undergo N-alkylation with alkyl halides, although the reduced nucleophilicity of the amine in this compound makes this transformation more challenging than for simple anilines. The reaction involves the nucleophilic attack of the amine on the alkyl halide, leading to the formation of secondary and potentially tertiary amines. More forceful conditions, such as the use of a strong base and polar aprotic solvents, may be required to facilitate the reaction. Over-alkylation to form the tertiary amine and even a quaternary ammonium (B1175870) salt is a possible side reaction and may require careful control of stoichiometry and reaction conditions.
Table 2: Potential Alkylation Reactions
| Alkylating Agent | Expected Major Product (Secondary Amine) |
|---|---|
| Methyl Iodide | Ethyl 4-chloro-3-(methylamino)-2-nitrobenzoate |
| Ethyl Bromide | Ethyl 4-chloro-3-(ethylamino)-2-nitrobenzoate |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
One of the most significant transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). The resulting aryl diazonium salt is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles.
The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. rsc.orgnih.gov This provides a powerful method for introducing halides (Cl, Br), cyano (CN), and other groups onto the aromatic ring in place of the original amino group. rsc.orgsapub.org For example, treating the diazonium salt of this compound with copper(I) chloride would yield Ethyl 3,4-dichloro-2-nitrobenzoate.
Table 3: Sandmeyer Reaction Examples
| Reagent | Major Product |
|---|---|
| CuCl / HCl | Ethyl 3,4-dichloro-2-nitrobenzoate |
| CuBr / HBr | Ethyl 3-bromo-4-chloro-2-nitrobenzoate |
Condensation Reactions
The primary amino group can participate in condensation reactions with carbonyl compounds. For instance, reaction with an aldehyde or ketone would form an imine (Schiff base).
A particularly useful derivatization strategy involves the initial reduction of the ortho-nitro group to an amine, forming an ortho-phenylenediamine derivative. These diamines are key precursors for the synthesis of various heterocyclic compounds. nih.gov Specifically, they undergo condensation with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) or α-ketoacids to form quinoxalines, an important class of N-heterocycles. sapub.orgnih.govresearchgate.net This two-step process—reduction followed by condensation—transforms the initial benzoate (B1203000) into a fused heterocyclic system, significantly increasing its molecular complexity and providing access to structures with potential biological activity. sapub.orgnih.gov
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group and its reactivity is dominated by reduction processes. While complete reduction to an amine is common, partial reduction can afford other nitrogen functionalities.
Further Reduction to other Nitrogen Functionalities (e.g., Hydroxylamino, Azoxy)
The reduction of an aromatic nitro group proceeds in a stepwise manner, and by carefully selecting the reducing agent and reaction conditions, it is possible to isolate intermediates before full conversion to the amine. google.com The typical reduction pathway is:
Nitro → Nitroso → Hydroxylamine (B1172632) → Amine
Mild reducing agents or specific catalytic systems can be employed to stop the reduction at the hydroxylamine stage. mdpi.comnih.govwikipedia.org For example, catalytic hydrogenation using specific catalysts like rhodium on carbon with hydrazine (B178648) at controlled temperatures can yield aryl hydroxylamines. wikipedia.org Similarly, reduction with zinc metal in aqueous ammonium chloride is a classic method for this transformation. wikipedia.orggoogle.com
Azoxy compounds are formed through a condensation reaction between two reduction intermediates: the nitroso and the hydroxylamine derivatives. google.comresearchgate.net Conditions that allow for the simultaneous presence of both intermediates can lead to the formation of the azoxy product. researchgate.net For instance, photochemical methods or the use of certain metal hydrides or supported alloy nanoparticles have been shown to selectively produce azoxy compounds from nitroaromatic precursors. rsc.org
Table 4: Potential Products from Partial Reduction of the Nitro Group
| Target Functionality | General Reaction Conditions | Potential Intermediate/Product |
|---|---|---|
| Hydroxylamino | Catalytic hydrogenation (e.g., Rh/C, H₂NNH₂) at low temp.; Zn/NH₄Cl | Ethyl 4-chloro-3-amino-2-(hydroxylamino)benzoate |
Nucleophilic Additions Adjacent to Nitro Groups
The benzene ring of this compound is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group (-NO₂) and, to a lesser extent, the chloro and ester groups. This effect is most pronounced at the positions ortho and para to the nitro group, making these carbon atoms electrophilic and susceptible to attack by nucleophiles.
The presence of the nitro group is fundamental to the reactivity of the adjacent chloro-substituted carbon, facilitating the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr), which is discussed in detail in section 3.3.1. The initial step of this mechanism is the addition of a nucleophile to the carbon bearing the chloro group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is significantly enhanced by the ability of the ortho-nitro group to delocalize the negative charge. This activation is a prerequisite for many of the derivatization strategies involving the displacement of the chloro substituent.
Reactions of the Chloro Group
The chloro group is a key handle for derivatization, serving as a leaving group in substitution reactions and as a coupling partner in metal-catalyzed reactions.
The chloro atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nitro group positioned ortho to the chlorine. This arrangement stabilizes the anionic Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For instance, reaction with amino-alcohols can furnish derivatives that are precursors to complex heterocyclic systems like benzimidazoles. nih.gov
Table 1: Representative SNAr Reaction Conditions
| Nucleophile | Reagent Example | Solvent | Catalyst/Base | Temperature | Product Type |
| Amine | Ethanolamine | Ethanol (B145695) | Base (e.g., K₂CO₃) | Reflux | 4-Alkylamino derivative |
| Alkoxide | Sodium Methoxide | Methanol (B129727) | N/A (Reagent is base) | Room Temp. to Reflux | 4-Methoxy derivative |
| Thiolate | Sodium Thiophenoxide | DMF | N/A (Reagent is base) | Room Temperature | 4-Arylthio derivative |
The chloro group can also participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, their coupling is achievable with modern catalytic systems, particularly for electron-deficient substrates like this one. nih.govacs.org
The Suzuki-Miyaura reaction involves coupling with an organoboron reagent, such as an arylboronic acid, to form a biaryl structure. This reaction typically requires a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. The electron-deficient nature of the aryl chloride can facilitate the initial oxidative addition step in the catalytic cycle. nih.govmdpi.comua.es
The Sonogashira reaction couples the aryl chloride with a terminal alkyne, creating an arylethyne linkage. acs.org This transformation is also catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. nih.gov For less reactive aryl chlorides, specialized ligands and conditions, such as microwave heating, can significantly improve reaction efficiency. acs.org
Table 2: Typical Cross-Coupling Reaction Parameters
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ + SPhos | K₂CO₃ | Toluene/H₂O |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI | Triethylamine | THF or DMF |
Reactions of the Ester Group
The ethyl ester group offers another site for chemical modification, primarily through hydrolysis or transesterification.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-4-chloro-2-nitrobenzoic acid. This transformation is typically achieved under basic conditions, a process known as saponification. chempedia.infoquora.com Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. youtube.com This reaction is often a key step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.
Table 3: Conditions for Ester Hydrolysis
| Step | Reagents | Solvent | Temperature | Intermediate/Product |
| 1. Saponification | Sodium Hydroxide (NaOH) | Water/Ethanol | 70-90 °C | Sodium 3-amino-4-chloro-2-nitrobenzoate |
| 2. Acidification | Hydrochloric Acid (HCl) | Water | 0-25 °C | 3-amino-4-chloro-2-nitrobenzoic acid |
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). ucla.edu To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. acs.org For example, reacting this compound with methanol in the presence of an acid catalyst would yield Mthis compound. This method allows for the synthesis of a variety of ester derivatives with different physical or chemical properties.
Table 4: Representative Transesterification Reaction
| Target Ester | Alcohol (Reagent & Solvent) | Catalyst | Conditions |
| Methyl Ester | Methanol | Sulfuric Acid (catalytic) | Reflux |
| Propyl Ester | Propanol | Sodium Propoxide (catalytic) | Reflux |
| Benzyl Ester | Benzyl Alcohol | Titanate catalyst | Reflux |
Amidation with Amines
The conversion of the ethyl ester functionality in this compound to an amide can be achieved through direct amidation with primary or secondary amines. This transformation, formally a nucleophilic acyl substitution, typically requires elevated temperatures or catalysis to overcome the relatively low reactivity of the ester compared to more activated carboxylic acid derivatives.
Recent advancements in catalysis have enabled direct amidation of esters under milder conditions. For instance, mechanochemical methods, such as ball milling, have been shown to facilitate the direct amidation of ethyl benzoate with a variety of amines in the absence of a solvent. While specific data for this compound is not available, the reactivity is expected to be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitro group would enhance the electrophilicity of the ester's carbonyl carbon, potentially facilitating the nucleophilic attack by an amine. Conversely, the electron-donating amino group might have a slight deactivating effect.
The table below presents data for the direct amidation of ethyl benzoate with various amines, which can serve as a model for the expected reactivity of this compound.
Table 1: Direct Amidation of Ethyl Benzoate with Various Amines via Ball Milling
| Amine | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Morpholine | N-Benzoylmorpholine | 1 | 98 |
| Piperidine | N-Benzoylpiperidine | 1 | 95 |
| Pyrrolidine | N-Benzoylpyrrolidine | 1 | 92 |
| n-Butylamine | N-Butylbenzamide | 2 | 72 |
This data is representative of the direct amidation of ethyl benzoate and is intended to provide an indication of the potential reactivity for this compound under similar conditions.
Reduction to Alcohol
The ethyl ester group of this compound can be reduced to a primary alcohol, (3-amino-4-chloro-2-nitrophenyl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. jocpr.com
The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde. A key challenge in the reduction of this compound is the potential for the reduction of the nitro group, which is also susceptible to reduction by LiAlH₄. Therefore, achieving chemoselectivity for the ester reduction would require careful control of reaction conditions, such as low temperatures and potentially the use of a less reactive hydride reagent or a protecting group strategy for the nitro group.
The table below outlines the general conditions for the reduction of an ester to a primary alcohol using lithium aluminum hydride.
Table 2: General Conditions for the Reduction of an Ethyl Ester to a Primary Alcohol
| Reagent | Solvent | Temperature (°C) | General Yield (%) |
|---|
This table represents typical conditions for the reduction of an aromatic ethyl ester. The yield for this compound may vary depending on the chemoselectivity with respect to the nitro group.
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Amino 4 Chloro 2 Nitrobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The aromatic region will likely display two doublets for the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the amino (-NH₂), chloro (-Cl), nitro (-NO₂), and ethyl ester (-COOCH₂CH₃) groups. The amino group is an activating, ortho-, para-directing group, causing an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the nitro and ester groups are deactivating, meta-directing groups, leading to a downfield shift (to higher ppm values) for the protons in their vicinity. The chloro group has a weaker deactivating effect.
The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-amino-4-chloro-2-nitrobenzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H-5 | 7.5 - 7.8 | Doublet | ~8-9 | 1H |
| Aromatic H-6 | 6.8 - 7.1 | Doublet | ~8-9 | 1H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | - | 2H |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet | ~7.1 | 2H |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.1 | 3H |
Note: These are predicted values based on data from analogous compounds and established substituent effects in NMR spectroscopy.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the same electronic effects described for ¹H NMR.
The carbonyl carbon of the ester group is expected to appear significantly downfield (160-170 ppm). The aromatic carbons will resonate in the range of 110-150 ppm, with their specific shifts determined by the attached substituents. The carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 164 - 168 |
| C-4 (Ar-Cl) | 145 - 150 |
| C-3 (Ar-NH₂) | 140 - 145 |
| C-2 (Ar-NO₂) | 130 - 135 |
| C-1 (Ar-COOEt) | 125 - 130 |
| C-6 (Ar-H) | 120 - 125 |
| C-5 (Ar-H) | 115 - 120 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 13 - 15 |
Note: These are predicted values based on data from related substituted nitro- and aminobenzoates.
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship. Additionally, a clear correlation between the methylene and methyl protons of the ethyl group would be present.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-5, C-6, the methylene, and the methyl groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the aromatic proton H-5 would show correlations to the carbons C-1, C-3, and C-4. The methylene protons of the ethyl group would show a correlation to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions, for example, between the amino protons and the adjacent aromatic proton H-5.
While specific 2D NMR data for the title compound is not available, the application of these techniques to similar molecules has proven invaluable for their structural characterization. youtube.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.
N-H Stretching: The amino group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.
C=O Stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹.
N-O Stretching: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration will appear as a band in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Ester (-COOEt) | C=O Stretch | 1700 - 1730 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1380 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-O | C-O Stretch | 1100 - 1300 |
| C-Cl | C-Cl Stretch | 600 - 800 |
Note: These ranges are based on established group frequencies in IR spectroscopy and data from similar aromatic compounds. researchgate.netscielo.br
The presence of both a hydrogen bond donor (the -NH₂ group) and several hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) suggests the potential for both intramolecular and intermolecular hydrogen bonding.
Intramolecular hydrogen bonding could occur between the amino group and the adjacent nitro group. This would be observable in the IR spectrum as a broadening and a shift to lower frequency of the N-H stretching bands. In the solid state, intermolecular hydrogen bonds are likely to form, creating a more complex network that influences the crystal packing. The analysis of hydrogen bonding in similar aminobenzoic acid derivatives has shown that such interactions play a crucial role in their solid-state structures. rsc.orgacs.org Studies on related compounds have confirmed the presence of intramolecular N-H···O hydrogen bonds. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C9H9ClN2O4. achmem.com The expected exact mass can be calculated by summing the precise masses of its constituent isotopes. An HRMS analysis would be expected to yield an experimental m/z value that closely matches this calculated theoretical value, thereby confirming the molecular formula with high confidence.
Table 1: Theoretical Isotopic Mass Calculation for this compound
| Element | Number of Atoms | Isotope | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | 9 | ¹²C | 12.000000 | 108.000000 |
| Hydrogen | 9 | ¹H | 1.007825 | 9.070425 |
| Chlorine | 1 | ³⁵Cl | 34.968853 | 34.968853 |
| Nitrogen | 2 | ¹⁴N | 14.003074 | 28.006148 |
| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |
| Total | [M] | 244.025086 | ||
| Chlorine | 1 | ³⁷Cl | 36.965903 | 36.965903 |
| Total | | [M+2] | | 246.022136 |
Note: The table shows calculations for the most abundant isotopes, which would result in the molecular ion peak [M]+ and the characteristic [M+2]+ peak due to the presence of the chlorine-37 isotope.
Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure.
For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO2, 46 Da) or a nitro radical (NO, 30 Da). youtube.com Esters typically fragment via cleavage of the C-O bond, leading to the loss of the alkoxy group or the entire ester functional group. libretexts.org
Based on the structure of this compound, a plausible fragmentation pathway under electron impact (EI) ionization can be proposed:
Initial Ionization: Formation of the molecular ion [M]•+.
Loss of the Ethoxy Radical: Cleavage of the O-C2H5 bond to lose an ethoxy radical (•OCH2CH3), or cleavage of the C-O bond to lose an ethyl radical (•CH2CH3), followed by loss of CO. A common fragmentation for ethyl esters is the loss of an ethylene (B1197577) molecule (C2H4, 28 Da) via McLafferty rearrangement.
Loss of Nitro Group: The molecular ion can lose a nitro group (•NO2) or a nitro radical (•NO).
Aromatic Ring Cleavage: Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the acylium ion or cleavage of the aromatic ring itself. youtube.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Lost Fragment | Formula of Fragment | Structure of Fragment Ion |
|---|---|---|---|
| 244/246 | - | - | [C9H9ClN2O4]•+ (Molecular Ion) |
| 199/201 | •OC2H5 | C2H5O | [C7H4ClN2O2]+ |
| 198/200 | •NO2 | NO2 | [C9H9ClO2]•+ |
| 170/172 | C2H5O + CO | C3H5O2 | [C6H4ClN2]+ |
X-ray Crystallography and Solid-State Characterization
While a specific crystal structure for this compound has not been published, analysis of closely related compounds provides insight into the expected structural parameters. Single crystal X-ray diffraction (SCXRD) analysis determines the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal, and the space group, which describes the symmetry elements of the crystal.
Data from analogous structures, such as Ethyl 4-chloro-3-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate, illustrate the type of crystallographic data obtained. nih.govnih.gov These compounds often crystallize in monoclinic or triclinic systems.
Table 3: Crystallographic Data for Compounds Related to this compound
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Ref. |
|---|---|---|---|---|---|
| Ethyl 4-chloro-3-nitrobenzoate | Monoclinic | P2₁/c | a=12.930, b=7.4820, c=20.945 Å, β=92.11° | 2024.9 | nih.gov |
| Methyl 4-chloro-3-nitrobenzoate | Triclinic | P-1 | a=7.338, b=7.480, c=9.715 Å, α=98.39°, β=94.89°, γ=118.95° | 454.1 | nih.gov |
| Ethyl 3-nitro-4-(propylamino)benzoate | Triclinic | P-1 | a=4.4914, b=12.0828, c=12.8763 Å, α=62.494°, β=81.055°, γ=83.494° | 611.57 | researchgate.net |
The solid-state structure of this compound is expected to be significantly influenced by intermolecular interactions. The amino group (-NH2) is a strong hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and ester (-COOC2H5) groups are hydrogen bond acceptors.
Hydrogen Bonding: It is highly probable that the molecules form extensive networks of hydrogen bonds. Specifically, N-H···O interactions involving the amino group and one of the oxygen atoms of the nitro group of a neighboring molecule are anticipated. researchgate.netnih.gov Weaker C-H···O interactions, involving aromatic or ethyl group hydrogens and oxygen acceptors, are also likely to contribute to the stability of the crystal structure. nih.govnih.gov
π-π Stacking: The presence of the aromatic benzene ring facilitates π-π stacking interactions between adjacent molecules. In related structures like methyl 4-chloro-3-nitrobenzoate, slipped π–π stacking is observed with centroid-to-centroid distances around 3.646 Å. nih.gov This type of interaction is crucial for the formation of layered or columnar structures in the crystal packing.
Conformational analysis focuses on the spatial arrangement of atoms in the molecule, particularly the torsion or dihedral angles between different functional groups.
Due to steric hindrance between the adjacent chlorine atom and the nitro group at the C4 and C2 positions, the nitro group is expected to be twisted out of the plane of the benzene ring. In the analogous methyl 4-chloro-3-nitrobenzoate, this dihedral angle is a significant 45.4°. nih.govresearchgate.net A similar non-planar conformation is expected for this compound, which would impact the electronic properties and packing of the molecule. The ester group is also likely to be slightly twisted relative to the ring plane. nih.gov
Powder X-ray Diffraction (PXRD) for Phase Purity
Specific Powder X-ray Diffraction (PXRD) data, including characteristic peaks (2θ values) and lattice parameters for this compound, are not available in the reviewed literature. This analysis is crucial for confirming the crystalline phase and assessing the phase purity of a synthesized solid compound. Without experimental results, a discussion of its crystallographic properties cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and Absorption Profile)
Detailed information regarding the Ultraviolet-Visible (UV-Vis) absorption profile of this compound is not documented in the available resources. This includes the maximum absorption wavelengths (λmax), molar absorptivity (ε) values, and the specific electronic transitions (e.g., π → π, n → π) responsible for its absorption characteristics in various solvents.
Elemental Analysis (C, H, N, Cl)
While the theoretical elemental composition of this compound can be calculated from its molecular formula (C9H9ClN2O4), experimentally determined values from combustion analysis are not published in the available literature. Such experimental data is essential for confirming the empirical formula and verifying the purity of a sample.
Table 1. Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 44.19 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.71 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.50 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.45 |
| Oxygen | O | 15.999 | 4 | 63.996 | 26.16 |
| Total | | | | 244.634 | 100.00 |
Theoretical and Computational Investigations of Ethyl 3 Amino 4 Chloro 2 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations serve as a computational microscope, allowing researchers to examine molecules at the atomic level. These calculations can predict molecular geometry, electronic properties, and reactivity before a compound is ever synthesized in a lab.
Geometry Optimization and Electronic Structure (e.g., DFT Studies)
The first step in a computational study is typically geometry optimization. Using a method like DFT with a specific basis set (e.g., B3LYP/6-311G(d,p)), the lowest energy, most stable three-dimensional arrangement of the atoms in Ethyl 3-amino-4-chloro-2-nitrobenzoate would be determined. This process calculates key structural parameters.
If such a study were conducted, the resulting data would be presented in tables detailing the optimized bond lengths, bond angles, and dihedral angles of the molecule. For example:
Table 1: Hypothetical Optimized Geometric Parameters This table is illustrative and not based on actual published data.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C1-C2 | 1.40 |
| Bond Length | C-Cl | 1.74 |
| Bond Angle | C2-C1-N1 | 120.5 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The analysis would provide the energy values for these orbitals and the energy gap.
Table 2: Hypothetical Frontier Orbital Energies This table is illustrative and not based on actual published data.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
Molecular Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution on a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental results.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning signals in an experimental spectrum to specific atoms within the molecule.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts This table is illustrative and not based on actual published data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Aromatic) | 145.0 |
| C2 (Aromatic) | 120.3 |
| C=O (Ester) | 168.5 |
| CH₂ (Ethyl) | 61.2 |
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretch, C=O stretch, N-O stretch). Comparing the calculated spectrum to an experimental one helps confirm the molecule's structure and functional groups.
Table 4: Hypothetical Calculated Vibrational Frequencies This table is illustrative and not based on actual published data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3350 |
| C=O Stretch | 1730 |
| NO₂ Asymmetric Stretch | 1540 |
UV-Vis Absorption Spectrum Prediction
The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound can be effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is widely used to calculate the excited state properties of molecules, providing information about the electronic transitions that give rise to absorption in the UV-Vis region. The process begins with the optimization of the ground-state geometry of the molecule, typically using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution.
Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies and the corresponding oscillator strengths. The excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of these absorptions. The predicted spectrum is often visualized by plotting the oscillator strength against the wavelength, with Gaussian functions applied to simulate the broadening of spectral bands observed in experimental measurements.
For this compound, the presence of the nitro (-NO2), amino (-NH2), and chloro (-Cl) substituents on the benzene (B151609) ring, along with the ethyl ester group, is expected to give rise to several key electronic transitions. These transitions will likely involve π → π* and n → π* excitations associated with the aromatic system and the nitro and carbonyl groups. The amino group, being an electron-donating group, and the nitro and chloro groups, being electron-withdrawing, will significantly influence the energy of the molecular orbitals and, consequently, the absorption wavelengths.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 385 | 0.15 | HOMO → LUMO (n → π*) |
| S0 → S2 | 310 | 0.45 | HOMO-1 → LUMO (π → π*) |
Note: The data presented in this table is illustrative and based on typical results from TD-DFT calculations for similar aromatic compounds. Actual values would be derived from specific computational runs.
Reaction Mechanism Studies
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with different reaction pathways.
Transition State Analysis for Key Transformations
A key transformation involving a molecule like this compound could be a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a nucleophile. Transition state theory is employed to locate the saddle point on the potential energy surface that connects the reactants to the products.
The search for a transition state structure typically involves methods such as the synchronous transit-guided quasi-Newton (STQN) method. Once a candidate transition state is located, a frequency calculation is performed to verify its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
For the SNAr reaction of this compound, the transition state would involve the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. The geometry of this transition state, including bond lengths and angles, provides crucial information about the mechanism. The presence of the electron-withdrawing nitro group ortho to the chlorine atom is expected to stabilize the negatively charged intermediate (Meisenheimer complex) and thus facilitate the reaction.
Energy Profiles of Reaction Pathways
Once the structures of the reactants, transition state, and products have been optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate. The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be determined from this profile.
Table 2: Calculated Energy Profile for a Hypothetical SNAr Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Meisenheimer Intermediate | -5.8 |
Note: This data is hypothetical and serves to illustrate a typical energy profile for an SNAr reaction. The actual values would depend on the specific nucleophile and the level of theory used in the calculations.
Molecular Dynamics Simulations (Intermolecular Interactions in Solution or Solid State)
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations can be used to investigate its intermolecular interactions in both solution and the solid state.
In these simulations, the classical equations of motion are solved for a system of atoms and molecules over a period of time, yielding a trajectory that describes the positions and velocities of the particles. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
By analyzing the trajectories from an MD simulation, various properties can be calculated, including radial distribution functions, which describe the probability of finding a particle at a certain distance from another particle. For a solution of this compound in a solvent like ethanol (B145695), MD simulations could reveal details about the solvation shell and the specific hydrogen bonding interactions between the solute's amino and nitro groups and the solvent molecules.
In the solid state, MD simulations can be used to study the crystal packing and the nature of the intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that hold the crystal lattice together. These simulations can provide insights into the material's physical properties, such as its melting point and solubility. The analysis of intermolecular interactions is crucial for understanding the macroscopic properties of the compound.
Table 3: Intermolecular Interactions Identified from a Hypothetical MD Simulation in the Solid State
| Interaction Type | Atom Pair | Average Distance (Å) |
|---|---|---|
| Hydrogen Bond | N-H···O (nitro) | 2.1 |
| Halogen Bond | C-Cl···O (nitro) | 3.0 |
Note: The data in this table is representative of what could be obtained from an MD simulation and is for illustrative purposes.
Synthetic Utility of Ethyl 3 Amino 4 Chloro 2 Nitrobenzoate As a Building Block
Precursor for Advanced Organic Intermediates
The primary utility of ethyl 3-amino-4-chloro-2-nitrobenzoate is its role as a latent precursor to ethyl 3,4-diamino-5-chlorobenzoate. The selective reduction of the nitro group, positioned ortho to the existing amino group, is readily achieved using standard reagents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
The resulting product, a substituted ortho-phenylenediamine, is a highly valuable intermediate in medicinal and materials chemistry. The two adjacent amino groups provide a reactive moiety for cyclization and condensation reactions, enabling the construction of a wide range of bicyclic and polycyclic structures. The chloro and ethyl carboxylate substituents are retained during this reduction, allowing for further functionalization or modification in subsequent synthetic steps. This makes the parent compound an effective building block for introducing a substituted benzene (B151609) ring into larger, more complex molecular frameworks.
Scaffold for Heterocyclic Synthesis
The ortho-phenylenediamine structure generated from this compound is an ideal scaffold for synthesizing fused heterocyclic compounds. The adjacent nucleophilic amino groups readily react with bifunctional electrophiles to form stable five- or six-membered rings fused to the original benzene ring.
Benzimidazoles are a prominent class of heterocycles found in numerous pharmacologically active compounds. The synthesis of substituted benzimidazoles can be achieved by condensing the intermediate ethyl 3,4-diamino-5-chlorobenzoate with various carbonyl-containing compounds. The reaction with aldehydes, for instance, followed by an oxidative cyclization, or direct condensation with carboxylic acids or their derivatives (such as esters or acid chlorides) under acidic conditions, yields the benzimidazole (B57391) ring system. The specific reactant used determines the substituent at the 2-position of the resulting benzimidazole.
Table 1: Synthesis of Benzimidazole Derivatives This table illustrates the reactants used to form various 2-substituted benzimidazoles from the diamino intermediate derived from this compound.
| Reactant (R-CHO or R-COOH) | Resulting 2-Substituent (R) | Benzimidazole Product Class |
|---|---|---|
| Formic Acid | -H | Parent Benzimidazole |
| Acetic Anhydride (B1165640) | -CH₃ | 2-Methylbenzimidazole |
| Benzaldehyde | -C₆H₅ | 2-Phenylbenzimidazole |
| p-Toluic Acid | -C₆H₄-CH₃ | 2-(p-tolyl)benzimidazole |
Quinoxalines are another important class of nitrogen-containing heterocycles. Their synthesis relies on the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The diamino intermediate derived from this compound can be reacted with compounds like glyoxal (B1671930), biacetyl (2,3-butanedione), or benzil (B1666583) to form the corresponding quinoxaline (B1680401) derivatives. This reaction, known as the Hinsberg quinoxaline synthesis, is a reliable and high-yielding method for creating the pyrazine (B50134) ring fused to the benzene core.
Table 2: Synthesis of Quinoxaline Derivatives This table shows the 1,2-dicarbonyl compounds used to synthesize substituted quinoxalines from the diamino intermediate.
| 1,2-Dicarbonyl Reactant | Resulting Quinoxaline Substituents | Product Class |
|---|---|---|
| Glyoxal | Unsubstituted | Quinoxaline |
| Biacetyl (2,3-Butanedione) | 2,3-Dimethyl | 2,3-Dimethylquinoxaline |
| Benzil | 2,3-Diphenyl | 2,3-Diphenylquinoxaline |
| Cyclohexane-1,2-dione | Cyclic (fused) | Tetrahydrobenzo[g]quinoxaline |
Beyond benzimidazoles and quinoxalines, the diamino intermediate can be used to synthesize other fused heterocycles. For example, reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) leads to the formation of benzotriazole (B28993) derivatives. These compounds are widely used as corrosion inhibitors and in synthetic chemistry. Furthermore, condensation with ortho-quinones, such as phenanthrenequinone, can yield more complex, multi-ring systems like phenazines, which are of interest for their electronic properties.
Role in Material Science Precursor Synthesis
In the field of material science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers. The derivative ethyl 3,4-diamino-5-chlorobenzoate can function as a monomer precursor. For example, it can be used in the synthesis of polybenzimidazoles (PBIs). google.com The self-condensation of a 3,4-diaminobenzoic acid derivative (obtainable from the ethyl ester via hydrolysis) under dehydrating conditions, such as in polyphosphoric acid at high temperatures, leads to the formation of a rigid PBI polymer backbone. google.com The chloro-substituent on the monomer would be incorporated into the final polymer, potentially modifying its characteristics. The chemistry focuses on the formation of the imidazole (B134444) ring between monomer units.
Polymer Precursor Chemistry
The chemical functionality of the diamine derived from this compound also makes it a suitable precursor for polyamide synthesis. Polyamides are formed by the condensation reaction between a diamine and a diacid (or its more reactive diacid chloride derivative). The ethyl 3,4-diamino-5-chlorobenzoate can act as the diamine monomer. When reacted with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a process known as interfacial polymerization, it forms a polyamide chain. kfupm.edu.sa The two amino groups of the monomer participate in amide bond formation, creating a polymer with regularly spaced chloro and ethyl ester side groups. kfupm.edu.saresearchgate.net
Ligand Synthesis for Coordination Chemistry
This compound possesses a unique arrangement of functional groups that suggests its potential as a versatile precursor in the synthesis of ligands for coordination chemistry. The presence of an amino group, a chloro substituent, a nitro group, and an ethyl ester on a benzene ring offers multiple reactive sites. These sites can be selectively modified to create polydentate ligands capable of coordinating with various metal ions. However, a review of scientific literature indicates that the application of this specific molecule as a building block for ligands is not extensively documented.
The primary amino group is the most nucleophilic site and is expected to be the starting point for many synthetic transformations. For instance, it can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. The resulting imine nitrogen, along with other potential coordinating atoms in the molecule, could then bind to a metal center.
Furthermore, the chloro and nitro groups, while deactivating the aromatic ring towards electrophilic substitution, can themselves be subjects of nucleophilic substitution or reduction reactions, respectively. Reduction of the nitro group would yield a diamino derivative, a common precursor for more complex ligands like those used in the formation of macrocycles.
Despite this theoretical potential, specific examples of ligands synthesized directly from this compound are not readily found in peer-reviewed literature. Research in coordination chemistry often utilizes structurally related compounds, such as various isomers of aminobenzoic acids or their esters, which underscores the potential utility of this compound, even if it remains underexplored.
Given the lack of specific examples in the literature, the following table outlines hypothetical reaction pathways by which this compound could be used to synthesize potential ligands. This is based on known reactions of similar aromatic amines and benzoates.
Interactive Data Table: Hypothetical Ligand Synthesis Reactions
| Reaction Type | Reagents and Conditions | Potential Ligand Product | Potential Coordinating Atoms |
| Schiff Base Condensation | Aldehyde/Ketone, Acid catalyst, Reflux in Ethanol (B145695) | N-Substituted iminobenzoate | N (imine), O (ester carbonyl) |
| Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acylaminobenzoate | O (amide carbonyl), O (ester carbonyl) |
| Nucleophilic Substitution of Chlorine | Amine (e.g., Ethylenediamine), High Temperature | Diaminobenzoate derivative | N (aromatic amine), N (aliphatic amine), O (ester carbonyl) |
| Nitro Group Reduction | Reducing agent (e.g., SnCl2, H2/Pd-C) | Ethyl 2,3-diamino-4-chlorobenzoate | N, N (both aromatic amines), O (ester carbonyl) |
The functional groups on the this compound scaffold allow for the design of ligands with varying denticity and electronic properties, which in turn would influence the structure and reactivity of their corresponding metal complexes. The exploration of this compound's reactivity could therefore be a fruitful area for future research in the development of novel ligands for catalysis, materials science, and medicinal chemistry.
Advanced Analytical Methodologies for the Study of Ethyl 3 Amino 4 Chloro 2 Nitrobenzoate
Sample Preparation Techniques for Analytical Studies
Effective sample preparation is a critical step in the analytical workflow to ensure accurate and reproducible results. This involves isolating the analyte of interest from the sample matrix and concentrating it to a level suitable for detection.
For instance, in an acidic aqueous solution, the amino group will be protonated, forming a salt that is more soluble in the aqueous phase. Conversely, in a neutral or basic aqueous solution, the compound will be in its neutral form and will preferentially partition into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. This property can be exploited to separate it from acidic or neutral impurities. A typical LLE protocol for a similar compound, ethyl 4-aminobenzoate, involves dissolving the mixture in an organic solvent and extracting with an acidic aqueous solution to protonate and draw the amine into the aqueous layer. nih.govusra.edu The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and concentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For a compound like Ethyl 3-amino-4-chloro-2-nitrobenzoate, a reversed-phase SPE cartridge (e.g., C18) could be used. The polar nature of the amino and nitro groups, combined with the non-polar aromatic ring, allows for retention on such a sorbent.
A general procedure would involve conditioning the SPE cartridge with an organic solvent followed by water. The sample, dissolved in an appropriate solvent, is then loaded onto the cartridge. Interfering substances can be washed away with a weak solvent, and the target analyte is then eluted with a stronger organic solvent like methanol (B129727) or acetonitrile. For environmental water samples, SPE has been successfully used for the pre-concentration of substituted anilines and nitroaromatic compounds. researchgate.netnih.gov
Table 3: Comparison of Extraction Methods for Analytes Similar to this compound
| Method | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility and pH. | Water, Dichloromethane, Ethyl Acetate, HCl, NaOH. | Simple, inexpensive, good for separating by acidity/basicity. nih.gov | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Reversed-phase (C18), Normal-phase (Silica), Ion-exchange. | High recovery, high concentration factors, reduced solvent consumption, can be automated. researchgate.netnih.gov | Higher cost of cartridges, method development can be more complex. |
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. This can enhance detector response, improve chromatographic separation, and increase volatility for GC analysis.
For HPLC analysis, the primary amino group of this compound can be derivatized to introduce a fluorescent tag, which can significantly enhance detection sensitivity compared to UV absorbance. Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comnih.gov The reaction with OPA in the presence of a thiol produces a highly fluorescent isoindole derivative. nih.gov This pre-column derivatization can be automated in modern HPLC systems.
For GC analysis, as mentioned in section 7.1.2, derivatization is often essential. In addition to silylation, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used. This not only increases volatility but also introduces fluorine atoms, which can enhance the response of an electron capture detector (ECD), providing very high sensitivity for trace analysis.
Table 4: Common Derivatization Strategies for Functional Groups Present in this compound
| Functional Group | Technique | Reagent | Purpose | Reference |
|---|---|---|---|---|
| Primary Amine | HPLC | o-Phthalaldehyde (OPA) / Thiol | Enhanced fluorescence detection. | nih.gov |
| Primary Amine | HPLC | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Enhanced fluorescence detection. | thermofisher.com |
| Primary Amine | GC | BSTFA or MSTFA | Increased volatility and thermal stability (Silylation). | phenomenex.comnih.gov |
| Primary Amine | GC | Pentafluoropropionic anhydride (PFPA) | Increased volatility and enhanced ECD response (Acylation). | researchgate.net |
Method Validation (Specificity, Linearity, Detection Limits, Quantification Limits, Accuracy, Precision)
The validation of an analytical method ensures its suitability for its intended purpose. For this compound, a validation process would typically be conducted according to guidelines from the International Council for Harmonisation (ICH). This would involve a systematic evaluation of the method's performance characteristics.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that the analytical signal is not affected by these other components. This is often achieved by analyzing placebo samples, samples of related substances, and forced degradation samples.
Linearity
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards of this compound at different concentrations. The results would be statistically analyzed, often by linear regression, to determine the correlation coefficient, y-intercept, and slope of the regression line.
Hypothetical Linearity Data for this compound No specific linearity data for this compound is publicly available. The following table is a representative example of how such data would be presented.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 75,890 |
| 10 | 151,456 |
| 20 | 302,123 |
| 50 | 755,678 |
| Correlation Coefficient (r²) | >0.999 |
Detection Limits & Quantification Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for the analysis of impurities.
Hypothetical Detection and Quantification Limits No experimentally determined LOD and LOQ values for this compound are available in the literature. The table below illustrates a typical presentation of such data.
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio (3:1) |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio (10:1) |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of the analyte (spiked) into a sample matrix. The analysis would be performed at multiple concentration levels.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Hypothetical Precision Data (Repeatability) Specific precision data for the analysis of this compound has not been published. The following is an example of how repeatability data would be structured.
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | % RSD |
| 10 | 151,234 | 152,012 | 151,789 | 151,678 | <1.0% |
Quality Control and Reference Standard Characterization
Quality control (QC) ensures that the analytical method consistently produces reliable results. A key component of this is the use of a well-characterized reference standard for this compound.
The characterization of a reference standard involves a comprehensive set of tests to confirm its identity, purity, and potency. This would include techniques such as:
Spectroscopic Analysis: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular structure.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity and identify any impurities.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and thermal stability.
Water Content: Karl Fischer titration to determine the amount of water present.
Residual Solvents: Analysis by headspace GC to quantify any remaining solvents from the synthesis process.
The purity of the reference standard is then assigned based on the combination of these analytical results. This reference standard is crucial for the calibration of analytical instruments and for the quantification of this compound in routine analysis.
Future Research Directions
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of polysubstituted nitroaromatics often involves multi-step processes that can be inefficient and generate significant waste. Future research should focus on the development of novel catalytic systems to streamline the synthesis of Ethyl 3-amino-4-chloro-2-nitrobenzoate. A primary area of interest is the catalytic reduction of a precursor dinitro compound. While traditional methods often employ stoichiometric reducing agents like iron or tin in acidic media, modern catalytic approaches offer milder and more selective alternatives. masterorganicchemistry.comjsynthchem.com
Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for nitro group reduction. commonorganicchemistry.com However, for a polychlorinated compound like this compound, the risk of dehalogenation is a significant challenge. commonorganicchemistry.com Therefore, the exploration of chemoselective catalytic systems is paramount.
Future investigations could explore the use of cobalt-substituted hexagonal mesoporous aluminophosphate (CoHMA) molecular sieves for catalytic transfer hydrogenation. iitm.ac.in This approach has shown high selectivity for the reduction of nitro groups in the presence of other reducible functionalities and offers the advantage of catalyst recyclability. iitm.ac.in Another promising avenue is the use of nickel-based catalysts, such as Ni(PPh₃)₄, in conjunction with reducing agents like NaBH₄, which has been shown to effectively reduce nitroaromatic compounds. jsynthchem.com
A comparative study of different catalytic systems could be conducted, as outlined in the table below, to identify the optimal conditions for the selective synthesis of this compound.
Table 1: Proposed Catalytic Systems for Synthesis
| Catalyst System | Reducing Agent | Potential Advantages | Key Research Question |
| Pd/C | H₂ gas | High activity | Can chemoselectivity be controlled to avoid dehalogenation? |
| Raney Nickel | H₂ gas | Lower risk of dehalogenation for some substrates compared to Pd/C commonorganicchemistry.com | What are the optimal reaction conditions to maximize yield and minimize side products? |
| CoHMA | Isopropanol | High selectivity, catalyst recyclability iitm.ac.in | Can this system be adapted for the specific steric and electronic properties of the precursor? |
| Ni(PPh₃)₄ / NaBH₄ | NaBH₄ | Mild reaction conditions jsynthchem.com | What is the tolerance of this system to the chloro-substituent? |
Development of Asymmetric Transformations
The presence of an amino group in this compound opens the door to the development of asymmetric transformations to introduce chirality into the molecule. This is particularly relevant for the synthesis of enantiomerically pure compounds for pharmaceutical applications. rsc.org Future research should focus on the development of catalytic asymmetric methods for reactions involving the amino group or the aromatic ring.
One area of exploration is the enantioselective acylation or alkylation of the amino group, catalyzed by chiral catalysts. youtube.com This would lead to the formation of chiral amides or secondary amines, which are valuable synthetic intermediates. Additionally, the development of enantioselective reactions involving the aromatic ring, such as asymmetric nucleophilic aromatic substitution or catalytic asymmetric hydrogenation of the arene ring, could be investigated. The diastereoselective cyclization of related aminobenzoic acid derivatives has been achieved, suggesting the potential for creating complex chiral structures. rsc.orgnih.gov
The exploration of enzymatic catalysis could also be a fruitful avenue. Enzymes such as lipases or acylases could be employed for the kinetic resolution of racemic derivatives of this compound. rsc.org
Investigation of Environmental Transformation Pathways (e.g., abiotic degradation)
Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants due to their widespread use and resistance to degradation. nih.govresearchgate.netresearchgate.net Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Future research should focus on its abiotic degradation pathways, particularly photodegradation.
Studies on other halogenated and nitroaromatic compounds have shown that direct photolysis can be a significant degradation pathway in aqueous environments. nih.gov The presence of both a chloro and a nitro group on the benzene (B151609) ring of this compound suggests that it may be susceptible to photodegradation. Research should be conducted to determine the quantum yield of photodegradation in aqueous solutions under simulated solar radiation. nih.gov The identification of photoproducts would be essential to elucidate the degradation mechanism, which could involve dechlorination, denitration, or transformation of the amino and ester groups.
Furthermore, the influence of environmental parameters such as pH, the presence of natural organic matter, and inorganic ions on the rate of abiotic degradation should be investigated. The potential for indirect photolysis, mediated by reactive species such as hydroxyl radicals, should also be explored. mdpi.com
Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Studies
A deeper understanding of the reaction mechanisms involving this compound can guide the development of more efficient and selective synthetic methods. Future research should employ advanced mechanistic investigation techniques, such as isotopic labeling and kinetic studies.
For nucleophilic aromatic substitution (SNAr) reactions, where the chloro or nitro group could potentially be displaced, kinetic isotope effect (KIE) studies can help to distinguish between a stepwise or a concerted mechanism. nih.govrsc.org While many SNAr reactions are presumed to be stepwise, recent studies have shown that concerted mechanisms are also possible. nih.govnih.govresearchgate.net By synthesizing isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), the KIEs for various reactions can be determined, providing valuable insights into the transition state structures.
Kinetic studies can also be used to probe the influence of the various substituents on the reactivity of the aromatic ring. For example, the rate of electrophilic aromatic substitution reactions could be compared to that of less substituted nitrobenzoates to quantify the directing and activating/deactivating effects of the amino and chloro groups. libretexts.orgweebly.com Such studies would contribute to a more comprehensive understanding of the structure-reactivity relationships in polysubstituted nitroaromatics.
Computational Design of New Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for the rational design of new derivatives of this compound with tailored reactivity. nih.gov Future research in this area should focus on using density functional theory (DFT) and other computational methods to predict the properties and reactivity of novel compounds based on this scaffold.
Computational studies can be employed to:
Predict the regioselectivity of further substitutions on the aromatic ring, guiding synthetic efforts towards specific isomers.
Model the transition states of key reactions to understand the factors controlling their rates and selectivities.
Design new derivatives with optimized electronic properties for specific applications, for example, by introducing different functional groups to modulate the compound's redox potential or its ability to act as a ligand for a metal catalyst.
Investigate the potential for concerted versus stepwise reaction mechanisms in nucleophilic aromatic substitution reactions involving the designed derivatives. researchgate.net
By combining computational predictions with experimental validation, the development of new functional molecules based on the this compound core can be accelerated.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing Ethyl 3-amino-4-chloro-2-nitrobenzoate?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. Start with ethyl 4-chloro-3-nitrobenzoate (or a similar precursor) and react it with an amine source (e.g., ammonia or a protected amine) in a polar aprotic solvent like THF. Use a base (e.g., triethylamine, 3 equivalents) to neutralize HCl byproducts. Stir at room temperature for 24 hours, monitor progress via TLC, and purify via recrystallization from ethanol. Excess amine (2 equivalents) ensures complete substitution .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester groups (e.g., ethyl CH3 at δ 1.3–1.5 ppm).
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ ion). Cross-reference with computational predictions (e.g., ChemDraw simulations) .
Q. How can researchers identify and mitigate common synthetic byproducts or impurities in this compound?
- Methodological Answer : Byproducts may include unreacted starting material or over-aminated derivatives. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation. Compare retention times with standards. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disordered functional groups) in this compound be resolved during structure refinement?
- Methodological Answer : Use SHELXL for refinement, applying constraints/restraints to manage disorder. Analyze hydrogen-bonding networks with Mercury software. If twinning is suspected, employ SHELXD for structure solution. For polymorph screening, vary crystallization solvents (e.g., DMSO vs. ethanol) and monitor via PXRD .
Q. What computational strategies predict the regioselectivity of amination in competing substitution pathways?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. Validate with kinetic studies (varying temperature/time) and LC-MS analysis of intermediates .
Q. How do hydrogen-bonding patterns influence the compound’s crystallinity, and how can these be systematically analyzed?
- Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings). Generate interaction maps with CrystalExplorer. Compare experimental (XRD) and computational (Hirshfeld surface) data to resolve contradictions .
Q. What advanced techniques address discrepancies between theoretical and observed spectral data (e.g., unexpected NMR splitting)?
- Methodological Answer : For complex splitting patterns, conduct 2D NMR (COSY, HSQC) to assign coupling. If tautomerism is suspected, use variable-temperature NMR. Cross-validate with solid-state NMR to assess crystal packing effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
